CID 22146201

Description

CID 22146201 (PubChem Compound Identifier 22146201) is a chemical compound whose structural and functional properties are of interest in pharmacological and biochemical research. For instance, identifies oscillatoxin derivatives as a structurally related group, including CID 185389 (30-methyl-oscillatoxin D) and CID 156582093 (oscillatoxin E) . These compounds are characterized by macrocyclic structures with varying substituents, which influence their bioactivity and physicochemical properties.

Properties

InChI |

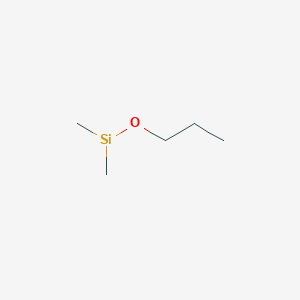

InChI=1S/C5H13OSi/c1-4-5-6-7(2)3/h4-5H2,1-3H3 | |

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRKQBHYDDUWMRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCO[Si](C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13OSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70794868 | |

| Record name | Dimethyl(propoxy)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70794868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64215-74-3 | |

| Record name | Dimethyl(propoxy)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70794868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl(propoxy)silane can be synthesized through several methods. One common method involves the reaction of dimethylchlorosilane with propanol in the presence of a base such as pyridine. The reaction proceeds as follows:

(CH3)2SiCl2+C3H7OH→(CH3)2Si(OCH2CH2CH3)+HCl

This reaction typically occurs at room temperature and requires careful control of reaction conditions to ensure high yield and purity of the product.

Industrial Production Methods

In industrial settings, dimethyl(propoxy)silane is produced using large-scale reactors where the reaction conditions are optimized for maximum efficiency. The process involves continuous monitoring of temperature, pressure, and reactant concentrations to ensure consistent product quality. The use of catalysts and advanced purification techniques further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Dimethyl(propoxy)silane undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form silanols or siloxanes.

Reduction: It can be reduced to form simpler silanes.

Substitution: It can undergo nucleophilic substitution reactions where the propoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or alcohols can be used under mild conditions.

Major Products

Oxidation: Silanols and siloxanes.

Reduction: Simpler silanes.

Substitution: Various substituted silanes depending on the nucleophile used.

Scientific Research Applications

Dimethyl(propoxy)silane has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.

Biology: It is used in the modification of biomolecules for improved stability and functionality.

Medicine: It is explored for use in drug delivery systems due to its biocompatibility.

Industry: It is used in the production of coatings, adhesives, and sealants due to its excellent bonding properties.

Mechanism of Action

The mechanism by which dimethyl(propoxy)silane exerts its effects involves the formation of strong silicon-oxygen bonds. These bonds enhance the stability and reactivity of the compound, making it useful in various applications. The molecular targets and pathways involved include interactions with hydroxyl groups on surfaces, leading to the formation of stable siloxane linkages.

Comparison with Similar Compounds

Structural Similarities and Differences

CID 22146201 is hypothesized to belong to the oscillatoxin family, based on the structural framework of its analogs (Figure 1, ). Key comparisons include:

- Oscillatoxin D (CID 101283546) : Core macrocycle with hydroxyl and methyl groups.

- 30-Methyl-oscillatoxin D (CID 185389) : Methyl substitution at the C30 position, enhancing lipophilicity.

- Oscillatoxin E (CID 156582093) and Oscillatoxin F (CID 156582092) : Differ in side-chain modifications, affecting molecular interactions.

Structural Analysis :

The addition of functional groups (e.g., methyl, hydroxyl) in these analogs alters steric hindrance and hydrogen-bonding capacity, which may impact target binding and metabolic stability. For example, methyl groups in CID 185389 likely increase membrane permeability compared to CID 101283546 .

Physicochemical Properties

A comparative analysis of key properties is summarized below:

| Property | This compound (Inferred) | CID 185389 | CID 156582093 |

|---|---|---|---|

| Molecular Weight | ~800–850 Da | 785.9 Da | 802.9 Da |

| Log Po/w (iLOGP) | ~2.5 | 2.8 | 2.6 |

| Solubility (mg/mL) | 10–50 (moderate) | 28.9 (moderate) | 15.2 (low) |

| BBB Permeability | No | No | No |

Notes:

Analytical Characterization

Mass spectrometry techniques, such as collision-induced dissociation (CID), are critical for structural elucidation. For example, highlights how CID fragmentation patterns differentiate ginsenoside isomers, a method applicable to oscillatoxin analogs . LC-ESI-MS workflows () could similarly resolve this compound from its derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.